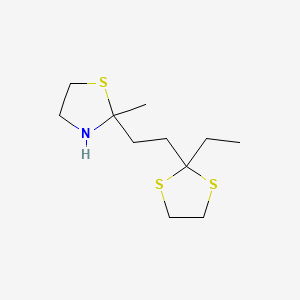
2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine
描述
2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine is an organic compound characterized by the presence of a thiazolidine ring and a dithiolane moiety
属性
CAS 编号 |
156000-12-3 |
|---|---|
分子式 |
C11H21NS3 |
分子量 |
263.5 g/mol |
IUPAC 名称 |
2-[2-(2-ethyl-1,3-dithiolan-2-yl)ethyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H21NS3/c1-3-11(14-8-9-15-11)5-4-10(2)12-6-7-13-10/h12H,3-9H2,1-2H3 |
InChI 键 |
FCEVCZKNYOITFI-UHFFFAOYSA-N |
规范 SMILES |
CCC1(SCCS1)CCC2(NCCS2)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine typically involves multi-step organic reactions. One common approach is the reaction of 2-ethyl-1,3-dithiolane with an appropriate thiazolidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The dithiolane moiety can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
- 2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine
- 1-(2-Ethyl-1,3-dithiolan-2-yl)ethanol
- 1-(2-Ethyl-1,3-dithiolan-2-yl)ethanone
Uniqueness
This compound is unique due to its combination of a thiazolidine ring and a dithiolane moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


